3-(6-Methoxyhexyl)thiophene
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Overview
Description
3-(6-Methoxyhexyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its unique structure, which includes a methoxyhexyl side chain attached to the thiophene ring. Thiophenes are known for their stability and electronic properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxyhexyl)thiophene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(6-iodohexyl)thiophene.
Methoxylation: The 3-(6-iodohexyl)thiophene is then reacted with sodium methoxide in methanol to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxyhexyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
3-(6-Methoxyhexyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Methoxyhexyl)thiophene and its derivatives involves interactions with various molecular targets and pathways:
Electronic Properties: The thiophene ring’s conjugated system allows for electron delocalization, making it useful in electronic applications.
Biological Interactions: In biological systems, thiophene derivatives can interact with cellular components, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxypentyl)thiophene: Similar structure but with a shorter methoxyalkyl chain.
3-(6-Methoxyhexyl)-2,2’-bithiophene: Contains an additional thiophene ring, leading to different electronic properties.
Uniqueness
3-(6-Methoxyhexyl)thiophene is unique due to its specific methoxyhexyl side chain, which imparts distinct solubility and electronic properties compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of specialized polymers and electronic materials .
Properties
CAS No. |
194349-43-4 |
---|---|
Molecular Formula |
C11H18OS |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
3-(6-methoxyhexyl)thiophene |
InChI |
InChI=1S/C11H18OS/c1-12-8-5-3-2-4-6-11-7-9-13-10-11/h7,9-10H,2-6,8H2,1H3 |
InChI Key |
KOODXXRCMMFVEQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCC1=CSC=C1 |
Origin of Product |
United States |
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